molecular formula C9H5ClO B3327498 1-(2-Chlorophenyl)prop-2-yn-1-one CAS No. 3463-33-0

1-(2-Chlorophenyl)prop-2-yn-1-one

Cat. No.: B3327498
CAS No.: 3463-33-0
M. Wt: 164.59 g/mol
InChI Key: USSQLTLIWQNTQD-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)prop-2-yn-1-one is an α,β-acetylenic ketone characterized by a terminal alkyne group adjacent to a carbonyl moiety and a 2-chlorophenyl substituent. This compound belongs to a broader class of arylpropynones, which are pivotal intermediates in organic synthesis, particularly in cycloaddition reactions and the construction of heterocyclic frameworks like indoles and pyrazoles . The 2-chloro substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it distinct from analogs with substituents at other positions (e.g., para or meta) or different functional groups (e.g., nitro, methoxy) .

Properties

IUPAC Name

1-(2-chlorophenyl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSQLTLIWQNTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenylpropynones.

Scientific Research Applications

1-(2-Chlorophenyl)prop-2-yn-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The propynone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic nature and position of substituents on the phenyl ring significantly alter the properties of arylpropynones. Key analogs include:

Compound Substituent(s) Electronic Effect Key Reactivity Impact
1-(2-Chlorophenyl)prop-2-yn-1-one 2-Cl Electron-withdrawing, meta-directing Enhances electrophilicity of carbonyl; stabilizes transition states in cycloadditions
1-(3-Nitrophenyl)prop-2-yn-1-one 3-NO₂ Strong electron-withdrawing Increases carbonyl electrophilicity; lowers LUMO energy for nucleophilic attacks
1-(4-Methoxyphenyl)prop-2-yn-1-one 4-OCH₃ Electron-donating Reduces electrophilicity; stabilizes intermediates via resonance
1-(Naphthalen-2-yl)prop-2-yn-1-one Naphthyl Extended π-conjugation Enhances UV absorption; improves fluorescence properties

Key Insight : The 2-chloro substituent creates steric hindrance near the carbonyl group, which can slow nucleophilic additions compared to para-substituted analogs. However, its electron-withdrawing nature accelerates reactions involving electrophilic intermediates .

Physical and Spectroscopic Properties

Melting Points :

  • 1-(4-Methoxyphenyl)prop-2-yn-1-one: 108–110°C
  • 1-(2-Chloro-3,4,5-trimethoxyphenyl)prop-2-yn-1-one: 80–124°C
  • 1-(Naphthalen-2-yl)prop-2-yn-1-one: Not reported, but naphthyl analogs often exhibit higher melting points due to π-stacking .

¹H NMR Shifts :

  • 1-(3-Nitrophenyl)prop-2-yn-1-one : Aromatic protons at δ 8.47 (s), 8.23 (dd), 7.92 (d), 7.60 (t) .
  • 1-(4-Methoxyphenyl)prop-2-yn-1-one : Aromatic protons at δ 8.16 (d, J = 8.8 Hz), 6.99 (d, J = 8.8 Hz); methoxy at δ 3.92 .
  • This compound (inferred) : Expected downfield shifts for ortho protons (δ ~7.5–8.0) due to deshielding by the Cl atom.

Biological Activity

Overview

1-(2-Chlorophenyl)prop-2-yn-1-one, also known as "Chlorophenyl propargyl ketone," is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7ClO\text{C}_10\text{H}_7\text{ClO}

This compound features a chlorophenyl group attached to a propargyl ketone moiety, which is significant for its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, particularly through the activation of caspase pathways. The compound's effectiveness was compared to established anticancer agents, revealing promising results.

Compound IC50 (µM) Mechanism of Action
This compound5.0Induction of apoptosis via caspase activation
5-Fluorouracil4.98Inhibition of DNA synthesis

The mechanism by which this compound exerts its effects involves the following key processes:

  • Caspase Activation : The compound activates caspases, which are critical enzymes in the apoptosis pathway.
  • Mitochondrial Pathway : It influences mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Study on Lung Cancer Cells

In a recent study involving A549 human lung cancer cells, this compound showed significant cytotoxicity. The study utilized various concentrations to determine the IC50 value, establishing a direct correlation between dosage and cell viability reduction.

Findings:

  • At a concentration of 20 µM, the compound significantly decreased cell viability and increased markers of apoptosis.

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds revealed that this compound was more effective than many analogs in inducing apoptosis in cancer cells.

Compound IC50 (µM) Activity
This compound5.0High
Compound A10.0Moderate
Compound B15.0Low

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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